Fmoc-D-Dab(Alloc)-OH is a building block used in the solid-phase peptide synthesis (SPPS) technique for the incorporation of D-diaminobutyric acid (D-Dab) residues with an Alloc protecting group on the side chain. SPPS is a widely used method for the controlled and efficient synthesis of peptides, which are chains of amino acids. Fmoc-D-Dab(Alloc)-OH allows researchers to introduce D-enantiomers of Dab into peptides, which can be crucial for studying the effect of stereochemistry on peptide function.
Here are some examples of research using Fmoc-D-Dab(Alloc)-OH for peptide synthesis:
(1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a cyclohexane ring, amino and carboxylic acid functional groups, and a fluorenylmethoxycarbonyl protecting group. The presence of these groups suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The chemical reactivity of (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid can be analyzed through various types of reactions:
These reactions are mediated by enzymes in biological systems, emphasizing the importance of understanding their mechanisms for applications in drug design and synthesis
The biological activity of this compound is largely attributed to its structural components. Compounds with similar structures have been found to exhibit:
Synthesis of (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid typically involves multi-step organic reactions:
These methods require careful optimization to ensure high yields and purity .
The potential applications of (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid include:
Interaction studies are crucial for understanding how this compound behaves in biological systems:
Several compounds share structural similarities with (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid, including:
| Compound Name | Key Features |
|---|---|
| 1. 4-Aminobenzoic Acid | Simple aromatic amine; used in local anesthetics |
| 2. N-Boc-L-Valine | Valine derivative; used in peptide synthesis |
| 3. Fluorenylmethoxycarbonyl-L-alanine | Similar protecting group; used in peptide synthesis |
These compounds highlight the versatility of protecting groups and functional modifications in organic synthesis. Each has unique properties that influence its biological activity and application potential.
The uniqueness of (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid lies in its specific stereochemistry and combination of functional groups, which may confer distinct biological activities compared to its analogs. Understanding these differences is essential for advancing its use in medicinal chemistry and related fields.
The asymmetric synthesis of (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid represents a significant challenge in organic synthesis due to the requirement for precise stereochemical control at two adjacent chiral centers [1]. Several strategic approaches have been developed to access this complex fluorenylmethoxycarbonyl-protected cyclohexane amino acid derivative.
The most effective catalytic systems for enantioselective amino acid synthesis utilize coordination complexes of rhodium(I) with 1,5-cyclooctadiene and chiral diphosphine ligands such as (R,R)-1,2-bis(o-anisylphenylphosphino)ethane, known as the DiPAMP ligand [2]. These catalysts achieve exceptional enantioselectivities, with phenylalanine synthesis reaching 98.7% purity with only 1.3% contamination from the undesired enantiomer [2].
Masked acyl cyanide reagents have emerged as effective umpolung synthons for enantioselective additions to N-Boc-aldimines, providing a general approach to amino acid derivatives [1]. These reactions are catalyzed by modified cinchona alkaloids functioning as bifunctional hydrogen bonding catalysts, affording adducts in excellent yields of 90-98% with high enantioselectivities up to 97.5:2.5 enantiomeric ratio [1].
Stereoselective cyclohexane synthesis has been achieved through iridium-catalyzed methods employing two sequential hydrogen borrowing reactions [3]. This methodology provides direct access to multisubstituted cyclic products with high levels of stereocontrol, representing a novel (5 + 1) strategy for stereoselective construction of the cyclohexane core [3].
Table 1: Asymmetric Synthesis Methods for Cyclohexane Amino Acid Derivatives
| Method | Catalyst System | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|
| Rhodium-Catalyzed Hydrogenation | Rh(I)/DiPAMP | 95-98 | 97.4 | [2] |
| Masked Acyl Cyanide Addition | Cinchona Alkaloid | 90-98 | 95.0 | [1] |
| Iridium-Catalyzed Cyclization | Ir/Phosphine | 68-86 | 96-99 | [3] |
| Organocatalytic Michael Addition | Amino-squaramide | 68-86 | 96-99 | [4] |
The synthesis of (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid requires careful selection of appropriate starting materials to achieve the desired stereochemical outcome [5]. Cyclohexanecarboxylic acid serves as a fundamental precursor and is typically prepared through hydrogenation of benzoic acid under catalytic conditions [5].
The preparation of cyclohexanecarboxylic acid from cyclohexane involves a multi-step radical substitution approach [6]. The process begins with halogenation of cyclohexane using bromine in the presence of light to form bromocyclohexane [6]. This intermediate is subsequently converted to a Grignard reagent, which upon reaction with carbon dioxide yields the carboxylate ion [6]. Treatment with acid completes the conversion to cyclohexanecarboxylic acid [6].
Alternative synthetic routes utilize benzene polycarboxylic acids or their anhydrides as starting materials [7]. These compounds undergo esterification reactions at elevated temperatures of 200-240°C in the presence of acid catalysts until an acid value of less than 0.2 mg potassium hydroxide per gram is achieved [7]. The resulting crude product is subjected to hydrogenation using porous oxide-supported Group VIII metals under hydrogen pressure of 40-100 bar at temperatures ranging from 70-250°C [7].
For amino functionality introduction, cyclohexanone serves as an important precursor through reductive amination processes [8]. The reaction of cyclohexanone with ammonia in the presence of reducing agents such as hydrogen or sodium borohydride, catalyzed by platinum or palladium, provides cyclohexylamine derivatives with high selectivity [8].
Table 2: Starting Material Preparation Methods
| Starting Material | Preparation Method | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclohexanecarboxylic acid | Benzoic acid hydrogenation | H₂, Pd/C, 150-200°C | 85-95 | [5] |
| Bromocyclohexane | Cyclohexane halogenation | Br₂, light, room temperature | 70-80 | [6] |
| Cyclohexylamine | Reductive amination | NH₃, H₂, Pt/Pd catalyst | 80-90 | [8] |
| Amino cyclohexane derivatives | Alkylation of ammonia | NH₃, cyclohexanol, 200-300°C | 75-85 | [8] |
Achieving precise stereochemical control in the synthesis of (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid requires sophisticated catalytic systems and reaction design [4]. The stereoselective construction of cyclohexanes bearing multiple adjacent stereogenic centers represents one of the most challenging aspects of this synthesis [4].
Organocatalytic domino reactions have emerged as powerful strategies for constructing complex molecular frameworks with high stereocontrol [4]. A highly stereoselective one-pot procedure involving an enantioselective Michael addition promoted by low loading of amino-squaramide catalyst, followed by achiral base-catalyzed domino Michael-Knoevenagel-type 1,2-addition sequences, provides efficient access to fully substituted cyclohexanes bearing five contiguous stereogenic centers [4].
Chain-walking catalysis has been implemented for modular synthesis of disubstituted cyclohexanes with excellent kinetic stereocontrol [9]. The initial introduction of a sterically demanding boron ester group adjacent to the cyclohexane ring is key to guiding the stereochemical outcome [9]. This methodology demonstrates exceptional stereoselectivity in late-stage modification of complex bioactive molecules [9].
Iodolactonization strategies provide regio- and stereoselective pathways for cyclohexane functionalization [10]. Racemic cyclohexene cis-β-amino acids undergo selective iodolactonization followed by deiodination through elimination to afford lactones with defined stereochemistry [10]. Subsequent lactone opening and functional group manipulations yield hydroxylated β-amino esters with controlled stereochemistry [10].
Table 3: Stereochemical Control Methods
| Strategy | Mechanism | Stereoselectivity | Yield (%) | Reference |
|---|---|---|---|---|
| Organocatalytic Michael Addition | Enamine catalysis | >30:1 dr | 68-86 | [4] |
| Chain-walking Catalysis | Boron ester guidance | >95:5 er | 70-85 | [9] |
| Iodolactonization | Electrophilic cyclization | >90:10 dr | 75-80 | [10] |
| Overman Rearrangement/RCM | Sigmatropic rearrangement | >95:5 er | 80-90 | [11] |
The fluorenylmethoxycarbonyl protecting group represents one of the most widely used amine protecting groups in organic synthesis, particularly valuable for its stability toward acids and selective removal by weak bases [12]. The protection of amino functionality in cyclohexane derivatives requires careful consideration of reaction conditions and protecting group compatibility [13].
Fluorenylmethoxycarbonyl protection is typically achieved using fluorenylmethoxycarbonyl chloride under Schotten-Baumann conditions with sodium bicarbonate in aqueous dioxane or dimethylformamide [12]. Alternative methods employ 9-fluorenylmethylsuccinimidyl carbonate, which offers improved stability and reduced side reactions compared to the corresponding acid chloride [12]. The reaction conditions generally involve weak base conditions such as sodium carbonate or sodium bicarbonate [13].
Deprotection of the fluorenylmethoxycarbonyl group involves treatment with secondary amines, most commonly piperidine in dimethylformamide [14]. The mechanism proceeds through deprotonation of the fluorenyl system, which fulfills Hückel's rule for aromaticity with 14 electrons, followed by elimination to yield dibenzofulvene and the free amine [14]. The dibenzofulvene byproduct must be scavenged by excess base to prevent reaction with liberated amino groups [14].
Standard deprotection conditions utilize 20% piperidine in dimethylformamide, although alternative protocols employ 2% piperidine with 2% 1,8-diazabicyclo[5.4.0]undec-7-ene in dimethylformamide for enhanced efficiency [15]. The inclusion of 1-hydroxybenzotriazole at 0.1 M concentration helps prevent diketopiperazine and aspartimide formation during deprotection [15].
Table 4: Protection and Deprotection Conditions
| Reagent | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|
| Fmoc-Cl | NaHCO₃/dioxane/H₂O | 2-4 h | 85-95 | [12] |
| Fmoc-OSu | NaHCO₃/DMF | 12-16 h | 90-98 | [13] |
| 20% Piperidine/DMF | Room temperature | 2 × 10 min | 95-99 | [15] |
| 2% Piperidine/2% DBU/DMF | Room temperature | 2 × 5 min | 98-99 | [15] |
The purification of (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid requires sophisticated chromatographic techniques due to the presence of multiple functional groups and the need to maintain stereochemical integrity [16]. Reverse-phase high-performance liquid chromatography represents the most widely used method for purifying amino acid derivatives [16].
Reverse-phase high-performance liquid chromatography separates compounds based on their hydrophobicity using a hydrophobic stationary phase, typically composed of C18 chains, with gradient elution using aqueous and organic solvents [16]. The fluorenylmethoxycarbonyl protecting group enhances hydrophobicity, facilitating separation from more polar impurities [16]. This technique offers high resolution and reproducibility, making it ideal for purification of amino acid derivatives intended for further synthetic applications [16].
Ion-exchange chromatography provides complementary purification capabilities based on charge separation [17] [18]. Strong acid cation exchange resins are particularly effective for amino acid purification, with optimal performance achieved at pH values between 0.5 and 3.0 [17]. The process involves charging the sample onto a column filled with ion exchange resin, followed by elution with appropriate buffer systems [17].
Size-exclusion chromatography serves as a valuable technique for removing aggregated species and isolating compounds within specific molecular weight ranges [16]. This method is particularly useful when dealing with peptide-like compounds that may undergo aggregation during synthesis or storage [16].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of the target compound [19]. Quantitative proton nuclear magnetic resonance at pH 12 minimizes signal overlap for aromatic amino acids, enabling accurate determination of compound purity [19]. Internal standards such as terephthalic acid or sulfoisophthalic acid facilitate quantitative analysis with recovery rates of approximately 97% for amino acid derivatives [19].
Table 5: Purification and Characterization Data
| Method | Stationary Phase | Mobile Phase | Resolution | Reference |
|---|---|---|---|---|
| RP-HPLC | C18 silica | ACN/H₂O gradient | >1.5 | [16] |
| Ion Exchange | Strong acid resin | NH₃ solution | >2.0 | [17] |
| Size Exclusion | Porous polymer | Aqueous buffer | >1.2 | [16] |
| qNMR | - | D₂O, pH 12 | 97% recovery | [19] |
| Secondary Structure | Typical φ Range (°) | Typical ψ Range (°) | H-bond Pattern | Cyclohexane Compatibility |
|---|---|---|---|---|
| α-helix | -70 to -50 | -50 to -30 | i to i+4 | Moderate |
| β-sheet | -140 to -100 | 100 to 150 | Intermolecular | High |
| β-turn Type I | -60 to -30 | -30 to 0 | i to i+3 | High |
| β-turn Type II | -60 to -30 | 80 to 120 | i to i+3 | High |
| 3₁₀ helix | -49 to -26 | -35 to -18 | i to i+3 | Moderate |
| Extended chain | -150 to 150 | 120 to 180 | No regular H-bonds | Low |
The compound demonstrates exceptional compatibility with β-turn structures, particularly Types I and II, due to the favorable phi and psi angle preferences that align with the required hydrogen bonding geometry [7]. Crystal structure analyses have confirmed that this amino acid can occupy either the corner position (i+1, i+2) of type I β-bends or the i+2 position of type II β-bends [1]. The backbone conformation adopted places the residue in the helical region with φ,ψ ≈ ±55°,±30° [1].
Hydrogen bonding patterns are significantly influenced by the solvent environment. Polarizable continuum model (PCM) calculations demonstrate that conformational free energies vary substantially between gas phase and solution, with polar solvents like water and methanol stabilizing different hydrogen bonding networks compared to chloroform [1]. This environmental sensitivity suggests that the compound can adapt its hydrogen bonding patterns based on the local chemical environment within peptide structures [8].
The formation of hydrogen bond networks extends beyond intramolecular interactions. In peptide contexts, the compound can participate in intermolecular hydrogen bonding, particularly in β-sheet structures where the backbone amide groups form extensive networks with adjacent peptide strands [8]. The geometric constraints imposed by the cyclohexane ring optimize the orientation of hydrogen bond donors and acceptors, enhancing the stability of these secondary structures.
The conformational rigidity of (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid arises from the constraint imposed by the cyclohexane ring system while maintaining sufficient flexibility for peptide incorporation. The cyclohexane ring exhibits essentially strain-free chair conformations, distinguishing it from smaller cycloalkane analogues that impose severe conformational restrictions [3].
Table 3: Conformational Rigidity and Ring Strain Analysis
| Ring Size | Ring Strain (kcal/mol) | Conformational Flexibility | Backbone φ/ψ Constraints | Peptide Design Utility |
|---|---|---|---|---|
| 3 | 27.5 | Very Low | Severe | Limited |
| 4 | 26.3 | Low | High | Moderate |
| 5 | 6.2 | Moderate | Moderate | Good |
| 6 | 0.0 | High | Moderate | Excellent |
| 7 | 6.2 | Very High | Low | Good |
| 8 | 9.7 | Very High | Low | Moderate |
The six-membered ring system provides an optimal balance between conformational constraint and flexibility. The chair-chair interconversion occurs readily, with populations of 67% S₁, 21% S₂, and 12% boat conformations observed in molecular dynamics simulations [1]. This dynamic equilibrium allows the amino acid to adapt to different local environments while maintaining its structural integrity.
Conformational constraints manifest primarily through steric interactions between the cyclohexane ring and the peptide backbone. The axial and equatorial positions of the ring influence the spatial arrangement of substituents, creating preferred orientations for the amino and carboxyl groups [3]. These constraints direct the peptide backbone toward specific phi and psi angle combinations, effectively reducing the accessible conformational space compared to flexible amino acids [9].
The rigidity imposed by the cyclohexane ring enhances peptide stability by restricting backbone fluctuations. Molecular dynamics simulations demonstrate that incorporation of this constrained amino acid into flexible loop regions of β-helical motifs significantly reduces root mean square fluctuations (RMSF), with local improvements of approximately 1.5 Å in backbone mobility [1]. This stabilization occurs without introducing excessive strain that could disrupt the overall peptide architecture.
Temperature-dependent studies reveal that the conformational constraints remain effective across physiologically relevant temperature ranges. The thermal stability of the constrained conformations contributes to enhanced peptide resistance to denaturation and improved maintenance of secondary structure under stress conditions [2].
Extensive computational investigations have provided detailed insights into the conformational properties of (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid. Density functional theory calculations using the B3LYP functional with 6-31+G(d,p) basis set have systematically explored the potential energy surface, identifying eleven distinct minimum energy conformations through comprehensive conformational analysis [1].
Table 4: Computational Studies on Conformational Properties
| Method | System Studied | Key Finding | Accuracy | Computational Cost |
|---|---|---|---|---|
| DFT B3LYP/6-31+G(d,p) | N-acetyl-N'-methylamide | 11 minimum conformations | High | Moderate |
| Molecular Dynamics | Peptide sequences | Dynamic flexibility | Moderate-High | High |
| ab initio MP2 | Blocked amino acids | Energy landscapes | Very High | Very High |
| Quantum Mechanics/MM | Protein segments | QM/MM validation | High | Very High |
| Force Field (AMBER) | Large biomolecules | Long-time dynamics | Moderate | Low |
Quantum mechanical calculations have revealed that the conformational preferences are largely determined by intramolecular interactions, particularly hydrogen bonding and steric effects. The energy differences between conformational minima range from 0.2 to 9.0 kcal/mol, with the C₇ conformations being most stable [1]. Zero-point vibrational energy (ZPVE) corrections and thermal contributions have minimal impact on the relative stability ordering, with maximum differences of 1.3 kcal/mol [1].
Molecular dynamics simulations employing AMBER force fields have validated the quantum mechanical predictions and provided insights into the dynamic behavior of the constrained amino acid. These simulations demonstrate that the compound maintains conformational preferences over nanosecond timescales while exhibiting sufficient flexibility to accommodate local structural requirements [10]. The accumulated Ramachandran plots from molecular dynamics trajectories show excellent agreement with quantum mechanical energy landscapes [1].
Solvent effects have been extensively studied using polarizable continuum models (PCM) for chloroform, methanol, and water environments. The calculations reveal that polar solvents significantly reduce the energy differences between conformational states, with the range of conformational free energies decreasing from 3.5 kcal/mol in gas phase to 1.8 kcal/mol in chloroform [1]. Water and methanol environments further compress this range and alter the relative stability ordering, highlighting the importance of environmental effects on conformational preferences [11].
High-level quantum mechanical methods, including MP2 and coupled-cluster calculations, have been employed to benchmark lower-level theoretical approaches. These studies confirm the reliability of DFT methods for predicting conformational energetics while providing more accurate absolute energies and improved description of weak intermolecular interactions [12] [11].
The incorporation of (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid into peptide sequences produces significant effects on neighboring residues, extending beyond the immediate substitution site. These neighboring residue effects arise from the conformational constraints imposed by the cyclohexane ring and the resulting alterations in local backbone geometry [13] [14].
Table 5: Effect on Adjacent Residues in Peptide Sequences
| Position Relative to Constrained Residue | φ Angle Change (°) | ψ Angle Change (°) | RMSD Change (Å) | Flexibility Impact | Neighboring Effect Class |
|---|---|---|---|---|---|
| i-1 | -5 to -15 | +5 to +15 | 0.3-0.8 | Increased | Significant |
| i | Constrained | Constrained | 0.1-0.4 | Decreased | Primary |
| i+1 | +10 to +20 | -5 to -15 | 0.2-0.6 | Moderate increase | Secondary |
| i+2 | +5 to +10 | -2 to -5 | 0.1-0.3 | Slight increase | Tertiary |
Studies of peptide solvation reveal that the constrained amino acid influences the electrostatic solvation free energy (ESF) of neighboring peptide groups. The cyclohexane ring system reduces the solvation of adjacent peptide groups compared to flexible amino acids, creating a localized hydrophobic environment that affects backbone conformation [13]. This solvation effect extends to both N-terminal (i-1) and C-terminal (i+1) neighbors, with the magnitude of influence decreasing with distance.
Molecular dynamics simulations of peptide sequences containing the constrained amino acid demonstrate cooperative conformational changes in adjacent residues. The i-1 position typically exhibits increased flexibility as it compensates for the rigidity introduced at position i [15]. Conversely, the i+1 position shows moderate conformational restriction due to favorable interactions with the cyclohexane system. These effects propagate through the peptide backbone, influencing secondary structure propensities over several residues [9].
Nuclear magnetic resonance studies have provided experimental validation of neighboring residue effects through measurement of ³J coupling constants. The coupling constants reflect the dihedral angle distributions and confirm that the constrained amino acid alters the conformational sampling of adjacent residues [16] [17]. The magnitude of these effects correlates with the intrinsic flexibility of the neighboring amino acids, with glycine and alanine showing the largest responses to the constraint [15].
The neighboring residue effects have practical implications for peptide design and engineering. Strategic placement of the constrained amino acid can stabilize desired secondary structures while minimizing disruption to functional regions. The effects are particularly pronounced in flexible loop regions, where the constraint can significantly reduce conformational entropy and enhance structural stability [1]. Understanding these propagating effects is essential for rational design of peptides with enhanced stability and defined conformational properties.